Cas no 880486-13-5 (Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]-)
![Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- structure](https://ja.kuujia.com/scimg/cas/880486-13-5x500.png)
Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]-
- 880486-13-5
- (4-Chlorobenzyl)(3-chlorophenyl)sulfane
- 1-Chloro-4-[(3-chlorophenyl)sulfanylmethyl]benzene
- 1-chloro-3-[(4-chlorophenyl)methylsulfanyl]benzene
-
- MDL: MFCD18911246
- インチ: InChI=1S/C13H10Cl2S/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2
- InChIKey: MQNILHUSCIKGBV-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)SCC2=CC=C(C=C2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 267.9880269Da
- どういたいしつりょう: 267.9880269Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 25.3Ų
Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB429832-1 g |
1-Chloro-4-[(3-chlorophenyl)sulfanylmethyl]benzene |
880486-13-5 | 1 g |
€594.40 | 2023-07-18 | ||
abcr | AB429832-5g |
1-Chloro-4-[(3-chlorophenyl)sulfanylmethyl]benzene |
880486-13-5 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB429832-5 g |
1-Chloro-4-[(3-chlorophenyl)sulfanylmethyl]benzene |
880486-13-5 | 5g |
€1,373.40 | 2023-07-18 | ||
abcr | AB429832-1g |
1-Chloro-4-[(3-chlorophenyl)sulfanylmethyl]benzene; . |
880486-13-5 | 1g |
€1621.70 | 2025-02-19 | ||
Ambeed | A190658-1g |
(4-Chlorobenzyl)(3-chlorophenyl)sulfane |
880486-13-5 | 97% | 1g |
$441.0 | 2024-08-02 |
Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]-に関する追加情報
Chemical Profile of Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- (CAS No. 880486-13-5)
Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]-, identified by its CAS number 880486-13-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of sulfur-containing heterocyclic derivatives and has garnered attention due to its unique structural and chemical properties. The presence of both chloro and thio functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents.
The molecular structure of Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- consists of a benzene ring substituted with a chloro group at the 1-position and a thioether moiety at the 3-position. The thioether group is further substituted with a 4-chlorophenylmethyl group, which imparts additional reactivity and functionalization possibilities. This complex arrangement of substituents contributes to the compound's utility in various chemical transformations, making it a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in the development of sulfur-containing compounds due to their broad spectrum of biological activities. Sulfur heterocycles are known for their role in enhancing the pharmacological properties of drugs, including antimicrobial, anti-inflammatory, and anticancer effects. The compound Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- is no exception and has been explored in several preclinical studies for its potential therapeutic applications.
One of the most compelling aspects of this compound is its ability to act as a precursor in the synthesis of more complex molecules. The chloro and thio groups provide multiple sites for further functionalization, allowing chemists to tailor the structure for specific biological targets. For instance, researchers have utilized this compound in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer. The< strong>4-chlorophenylmethyl group, in particular, has been found to enhance binding affinity to protein targets, improving the efficacy of drug candidates.
The pharmaceutical industry has been particularly interested in developing small molecule inhibitors that can modulate protein-protein interactions. These interactions are often key drivers in many disease pathways, making them attractive targets for therapeutic intervention. The structural features of Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- make it an excellent candidate for designing such inhibitors. By leveraging its reactive sites, chemists can develop molecules that selectively bind to disease-causing proteins, thereby disrupting harmful biological processes.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling techniques have allowed researchers to predict how Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- interacts with biological targets at the atomic level. These insights have been invaluable in optimizing drug design and improving drug-like properties such as solubility and metabolic stability. Furthermore, virtual screening methods have enabled the identification of new derivatives with enhanced biological activity.
The synthesis of< strong>Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- involves a series of well-established organic reactions, including nucleophilic substitution and thiol-disulfide exchange reactions. These reactions are chosen for their efficiency and compatibility with large-scale production processes. The chloro group serves as a leaving group in many synthetic steps, facilitating the introduction of other functional groups into the molecule. The thioether moiety is particularly useful in these transformations due to its ability to undergo oxidative coupling or reduction reactions.
In conclusion, Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]- (CAS No. 880486-13-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate in the synthesis of biologically active molecules. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies.
880486-13-5 (Benzene, 1-chloro-3-[[(4-chlorophenyl)methyl]thio]-) 関連製品
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